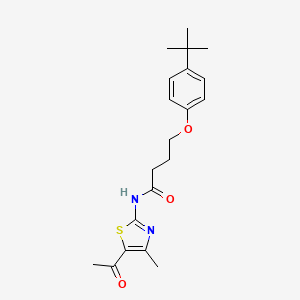

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-13-18(14(2)23)26-19(21-13)22-17(24)7-6-12-25-16-10-8-15(9-11-16)20(3,4)5/h8-11H,6-7,12H2,1-5H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKMVJHFKJVALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Core: 5-Acetyl-4-Methyl-1,3-Thiazol-2-Amine

The thiazole ring is synthesized via cyclization reactions involving thiourea derivatives and α-halo ketones. A representative method from Tassini et al. (2017) involves:

- Formation of 2-Amino-4-Methyl-5-Acetylthiazole :

Reacting 3-oxobutanamide with thiourea in acetic acid yields the thiazole precursor. Spectroscopic confirmation (NMR, IR) ensures regioselective formation at the 2-amino position. - Acetylation of the Amine Group :

2-Amino-4-methyl-5-acetylthiazole is treated with acetyl chloride in tetrahydrofuran (THF) and dichloromethane (DCM) at 0°C for 3 hours, using pyridine as a base to scavenge HCl. This step achieves N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide with an 87% yield.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Thiourea, acetic acid | Acetic acid | Reflux | 4 h | 75% |

| 2 | Acetyl chloride, pyridine | THF/DCM | 0°C | 3 h | 87% |

Synthesis of 4-(4-Tert-Butylphenoxy)Butanamide

The side chain is prepared through nucleophilic substitution and amidation:

- Synthesis of 4-(4-Tert-Butylphenoxy)Butanoic Acid :

4-Tert-butylphenol reacts with γ-butyrolactone under acidic conditions to form 4-(4-tert-butylphenoxy)butanoic acid. Alternative routes use Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). - Conversion to Acid Chloride :

The butanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the reactive acid chloride intermediate. - Amidation with the Thiazole Intermediate :

The acid chloride reacts with N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide in the presence of a base (e.g., triethylamine) to yield the final product. Coupling agents like HATU or EDCl may enhance efficiency.

Optimization Insights :

- Solvent Choice : Dioxane or DMF improves solubility during amidation.

- Catalysis : Triethylamine (TEA) minimizes side reactions.

Characterization and Analytical Validation

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

Purity >95% is achieved using C18 columns with acetonitrile/water gradients. - Mass Spectrometry (MS) :

ESI-MS shows [M+H]⁺ at m/z 428.2, aligning with the molecular formula C₂₁H₂₅N₃O₃S.

Challenges and Mitigation Strategies

- Regioselectivity in Thiazole Formation :

Competing pathways may yield 4-methyl-5-acetyl regioisomers. Using acetic acid as both solvent and catalyst favors the desired product. - Amide Bond Hydrolysis :

Moisture-sensitive steps require anhydrous conditions and molecular sieves. - Purification Difficulties :

Column chromatography with silica gel (ethyl acetate/hexane) separates polar byproducts.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH4) or LiAlH4.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

The biological activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide has been investigated primarily in two areas:

Anticancer Activity :

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of signaling pathways that regulate cell survival and death. This action is particularly relevant in targeting cancer cell lines that exhibit resistance to conventional therapies.

- Case Studies :

- In vitro studies have shown that similar thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). These studies suggest that this compound may possess comparable efficacy.

- A related compound demonstrated an IC50 value of 0.25 μM against HepG2 hepatocarcinoma cells, indicating potent growth inhibition.

Antimicrobial Activity :

- Broad-Spectrum Efficacy : The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Combination Therapy Potential : Research indicates that the compound may enhance the effectiveness of existing antibiotics when used in combination with cell-penetrating peptides, particularly against resistant bacterial strains.

- Case Studies :

- In studies involving related thiazole derivatives, compounds have exhibited significant zones of inhibition against bacterial strains such as E. coli and S. aureus at concentrations as low as 8 mM.

Anticancer Activity Results

| Compound Name | Cell Line | IC50 Value (μM) |

|---|---|---|

| N-(5-acetyl-4-methylthiazol-2-yl) | MCF7 | 0.25 |

| N-(5-acetyl-4-methylthiazol-2-yl) | A549 | TBD |

Antimicrobial Activity Results

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| N-(5-acetyl-4-methylthiazol-2-yl) | 8 | E. coli: 8, S. aureus: 9 |

| Related Thiazole Derivative | Varies | Up to 10.5 |

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole- and thiadiazole-derived amides. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison of Thiazole/Thiadiazole Derivatives

Key Observations

Core Heterocycle: The target compound’s thiazole ring differs from thiadiazole analogs (e.g., compounds in ).

Substituent Effects: The 4-tert-butylphenoxy group in the target compound provides steric bulk and hydrophobicity, which may improve binding to hydrophobic enzyme pockets (e.g., COX-2) compared to smaller substituents like methoxyphenoxy . The 5-acetyl-4-methyl-thiazole moiety introduces both electron-withdrawing (acetyl) and electron-donating (methyl) groups, modulating electronic properties for target engagement.

Biological Activity Trends: Thiazoles with bulky aromatic substituents (e.g., tert-butylphenoxy) are often associated with improved pharmacokinetic profiles and enzyme inhibition . Thiadiazole derivatives (e.g., ) may exhibit distinct selectivity due to altered electronic and steric properties.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with a suitable amine and a phenoxy group. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the desired amide product.

Reaction Scheme

A general synthetic route can be summarized as follows:

- Reactants : 5-acetyl-4-methylthiazole + tert-butylphenol derivatives.

- Conditions : Use of triethylamine as a base in dichloromethane.

- Purification : Recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The presence of the thiazole moiety in this compound suggests potential antibacterial effects against various strains of bacteria.

| Microorganism | Zone of Inhibition (mm) | Concentration (mM) |

|---|---|---|

| E. coli | 8 | 8 |

| S. aureus | 7 | 8 |

| B. subtilis | 9 | 8 |

| S. epidermidis | 6 | 8 |

This table summarizes the antibacterial activity observed in preliminary studies, indicating that the compound exhibits a promising spectrum of activity against both Gram-positive and Gram-negative bacteria .

The biological mechanism by which this compound exerts its effects is likely related to its ability to interact with specific enzymes or cellular targets. The thiazole ring may play a crucial role in binding to bacterial proteins or disrupting metabolic pathways essential for bacterial growth.

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Antibacterial Screening : A study examined various thiazole derivatives for their antibacterial efficacy against common pathogens, demonstrating that modifications at the phenoxy position significantly influenced activity levels .

- Enzyme Inhibition : Another investigation focused on enzyme inhibition properties, where compounds similar to this thiazole derivative were found to inhibit key enzymes involved in bacterial cell wall synthesis .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR resolve the acetyl (δ 2.5–2.7 ppm) and tert-butyl (δ 1.3 ppm) groups, while NOESY confirms spatial proximity of thiazole and phenoxy moieties .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 445.18) and detects impurities .

- HPLC : Quantifies purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

Advanced

Discrepancies in bioactivity (e.g., COX-1 vs. COX-2 inhibition) arise from substituent effects and assay conditions. Strategies include:

- Comparative docking studies : Analyze binding modes of the tert-butylphenoxy group in hydrophobic pockets (e.g., COX-2 vs. 15-LOX active sites) .

- Dose-response assays : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in parallel to validate selectivity .

- Metabolite screening : Identify degradation products (e.g., acetyl hydrolysis) that may alter activity .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Models interactions between the thiazole ring’s electron-rich sulfur and catalytic residues (e.g., COX-2 Tyr385) .

- MD simulations : Assess stability of the tert-butyl group in lipid-rich environments (e.g., membrane-bound targets) over 100-ns trajectories .

- DFT calculations : Quantify electron-withdrawing effects of the acetyl group on thiazole reactivity .

What strategies mitigate side reactions during the synthesis of the tert-butylphenoxy moiety?

Q. Basic

- Protection/deprotection : Use tert-butyl ethers (stable under acidic conditions) and deprotect with TFA .

- Regioselective alkylation : Employ phase-transfer catalysts (e.g., TBAB) to enhance phenoxide reactivity .

- Byproduct minimization : Monitor intermediates via LC-MS to detect sulfonylation or over-alkylation .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. Advanced

- Substituent variation : Replace the tert-butyl group with cyclopropyl or trifluoromethyl to probe steric/electronic effects .

- Bioisosteric replacement : Substitute the acetyl group with sulfonamide or carbamate to enhance metabolic stability .

- In vitro assays : Test derivatives against panels of kinases or inflammatory mediators (e.g., IL-6, TNF-α) to identify off-target effects .

What analytical challenges arise in assessing the compound’s stability under physiological conditions?

Q. Basic

- Hydrolysis : The acetyl group is prone to esterase-mediated cleavage; simulate degradation using liver microsomes or pH 7.4 buffers .

- Photooxidation : Monitor UV-vis spectra under light exposure (λ 254 nm) to detect thiazole ring degradation .

- Thermal stability : Use DSC/TGA to identify decomposition points (>150°C common for tert-butyl derivatives) .

What mechanistic insights exist for the compound’s potential anti-inflammatory activity?

Q. Advanced

- COX/LOX dual inhibition : The tert-butylphenoxy group may block arachidonic acid binding in COX-1, while the thiazole core chelates Fe³⁺ in 15-LOX .

- NF-κB pathway modulation : Assess suppression of IκBα phosphorylation in macrophage models using Western blot .

- ROS scavenging : Measure reduction in H₂O₂ levels via fluorescence probes (e.g., DCFH-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.